Hydroxyarchaetidylinositol
Description
Hydroxyarchaetidylinositol is a polar phospholipid identified in methanogenic archaea, specifically Methanosarcina barkeri MS . It belongs to the hydroxyarchaeol-containing lipid family, characterized by a hydroxyarchaeol core lipid (a diether with a hydroxyl group) and an inositol polar headgroup. This compound is structurally distinct from conventional archaeol-based lipids due to the addition of a hydroxyl group on its core lipid, which influences its physicochemical properties and biological functions . This compound is one of five polar lipids identified in M. barkeri, alongside hydroxyarchaetidylserine, archaetidylserine, archaetidylinositol, and an unnamed archaeol-based lipid .
Properties
CAS No. |
134067-43-9 |
|---|---|
Molecular Formula |
C49H99O12P |
Molecular Weight |
911.3 g/mol |
IUPAC Name |
[(2S)-2-[(7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecoxy]-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] [(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C49H99O12P/c1-35(2)17-11-19-37(5)21-13-23-39(7)24-15-26-41(9)28-31-58-33-42(34-60-62(56,57)61-48-46(53)44(51)43(50)45(52)47(48)54)59-32-30-49(10,55)29-16-27-40(8)25-14-22-38(6)20-12-18-36(3)4/h35-48,50-55H,11-34H2,1-10H3,(H,56,57)/t37-,38-,39-,40-,41-,42+,43?,44-,45+,46+,47+,48?,49?/m1/s1 |
InChI Key |
BIMQTAPDDPVEMF-HDDFTCKKSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OCCC(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Synonyms |
hydroxyarchaetidyl-myo-inositol hydroxyarchaetidylinositol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Differences
Hydroxyarchaetidylinositol is compared below with three related lipids (Table 1):
Table 1: Structural and Functional Comparison of this compound and Analogous Lipids
*TLC (thin-layer chromatography) mobility differences reflect polarity: hydroxylation reduces mobility due to increased hydrophilicity .
Key Observations:
Core Lipid Influence: this compound and hydroxyarchaetidylserine share the hydroxyarchaeol core, which differentiates them from non-hydroxylated analogs like archaetidylinositol. The hydroxyl group enhances membrane stability in extreme environments by increasing hydrogen-bonding capacity . Archaetidylinositol, lacking hydroxylation, exhibits faster TLC migration, indicating lower polarity .
Headgroup Specificity: this compound and archaetidylinositol share the inositol headgroup, critical for interactions with proteins and other membrane components. In contrast, hydroxyarchaetidylserine features a serine headgroup, which may confer distinct signaling or pH-buffering roles .
Abundance: The unnamed archaeol-based lipid is the most abundant in M. barkeri, suggesting a primary structural role in membrane architecture. This compound and hydroxyarchaetidylserine are less abundant, implying specialized functions .
Research Implications and Gaps
- Evolutionary Significance: The coexistence of hydroxylated and non-hydroxylated lipids in M. barkeri highlights evolutionary strategies for environmental adaptability.
- Unresolved Questions : The biochemical pathway for hydroxyarchaeol synthesis remains uncharacterized. Additionally, the functional role of the unnamed archaeol-based lipid warrants further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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